molecular formula C13H14ClF3N2O2 B2571280 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate CAS No. 321430-31-3

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate

Cat. No.: B2571280
CAS No.: 321430-31-3
M. Wt: 322.71
InChI Key: VGAKUDWTZKSNFH-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate (CAS: 321430-31-3) is a synthetic organic compound with the molecular formula C₁₃H₁₄ClF₃N₂O₂ and a molecular weight of 322.72 . It features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group at positions 3 and 5, respectively, linked to a piperidinyl acetate moiety. The compound is cataloged for research purposes, with applications in medicinal chemistry and agrochemical development .

Properties

IUPAC Name

[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N2O2/c1-8(20)21-10-2-4-19(5-3-10)12-11(14)6-9(7-18-12)13(15,16)17/h6-7,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAKUDWTZKSNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate typically involves multiple steps. One common method starts with the halogenation of a pyridine derivative to introduce the chloro and trifluoromethyl groups. This is followed by the formation of the piperidine ring and its subsequent attachment to the pyridine ring via an acetate linkage. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using chlorinating agents and trifluoromethylating reagents. The piperidine ring can be synthesized through cyclization reactions, and the final acetate linkage is formed through esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position of the pyridine ring serves as a primary site for nucleophilic substitution. This reactivity is enhanced by electron-withdrawing effects from the adjacent trifluoromethyl group, which polarizes the C–Cl bond.

Reaction TypeConditionsProductsKey ObservationsSource
Aromatic SNArDMF, 80–100°C, K₂CO₃Substitution with amines/thiols- Piperidine derivatives form stable adducts
- Steric hindrance reduces yields with bulky nucleophiles
Alkoxyde displacementEtOH, reflux, NaOEtEther derivatives- Requires prolonged heating (12–24 h)
- Yields: 45–68%

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at the 4-position due to electron-donating resonance effects from the piperidinyl-acetate moiety.

ElectrophileConditionsProductsRegioselectivitySource
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitro derivative- Dominant para substitution
- Minimal ortho products observed
SulfonationH₂SO₄, 120°C4-Sulfonic acid- Requires fuming H₂SO₄
- Functionalization improves solubility

Acetate Hydrolysis

The piperidinyl acetate group undergoes hydrolysis under basic or acidic conditions:

  • Base-mediated (NaOH, H₂O/EtOH, 60°C) : Yields 4-piperidinol derivative (quantitative conversion).

  • Acid-mediated (HCl, reflux) : Forms HCl salt of the piperidinol (yields: 85–92%).

Trifluoromethyl Reactivity

The –CF₃ group participates in:

  • Radical reactions : Initiated by AIBN, forms cross-coupled adducts with alkenes .

  • Hydrolysis resistance : Stable under acidic/basic conditions, preserving lipophilicity .

Coupling Reactions

The pyridine scaffold facilitates cross-coupling via palladium catalysis:

Reaction TypeCatalysts/ligandsProductsYieldSource
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives60–75%
Buchwald–HartwigPd₂(dba)₃, XantphosAminated analogs50–65%

Biological Activity and Mechanistic Insights

While not a direct reaction, the compound’s interactions with biological targets inform its reactivity:

  • Enzyme inhibition : Binds allosterically to bacterial Sfp-PPTase (IC₅₀: 300 nM) via noncompetitive inhibition .

  • Metabolic stability : The –CF₃ group reduces oxidative metabolism, enhancing half-life in vivo .

Comparative Reactivity of Structural Analogs

Data from analogs highlight the compound’s unique behavior:

CompoundKey Structural DifferenceReactivity DifferenceSource
3-chloro-5-(trifluoromethyl)pyridineNo piperidine-acetateFaster SNAr but lower biological activity
ML267 (thiourea analog)Thiourea linkerEnhanced PPTase inhibition (IC₅₀: 55 nM)

Purification

  • Column chromatography (silica gel, EtOAc/hexanes) .

  • Recrystallization from ethanol/water.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmacological Activity : The trifluoromethyl group in the compound is associated with improved potency in various biological assays. Studies have shown that compounds containing this group can significantly enhance the inhibition of serotonin uptake, which is crucial for developing antidepressants and anxiolytics .
  • Targeting Receptors : Research indicates that derivatives of this compound can selectively modulate metabotropic glutamate receptors (mGluRs), which are implicated in numerous neurological disorders. For instance, a study demonstrated that related compounds exhibited potent positive allosteric modulation of mGluR2, suggesting potential applications in treating conditions like schizophrenia and anxiety disorders .
  • Anticancer Properties : The compound has been evaluated for its anticancer potential. Studies have indicated that similar structures can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
Serotonin Uptake InhibitionEnhanced potency due to trifluoromethyl group
mGluR ModulationPositive allosteric modulation
Anticancer ActivityInhibition of tumor growth

Case Studies

  • Study on Antidepressant Potential :
    • A recent study explored the effects of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate on serotonin receptors. The results indicated a significant increase in receptor binding affinity compared to non-fluorinated analogs, suggesting its potential as a lead compound for developing new antidepressants .
  • Research on Neurological Disorders :
    • Another investigation focused on the modulation of mGluR2 using this compound. It was found that doses as low as 10 nM could significantly enhance receptor activity without causing adverse effects, highlighting its therapeutic potential for treating anxiety and mood disorders .
  • Antitumor Activity Assessment :
    • A comprehensive analysis was conducted to assess the anticancer properties of related compounds. The findings revealed that these compounds inhibited the proliferation of several cancer cell lines through apoptosis induction mechanisms, marking them as promising candidates for further development in oncology .

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The piperidine ring can also play a role in modulating the compound’s overall biological activity.

Comparison with Similar Compounds

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide (CAS: 1311279-19-2)

  • Molecular Formula : C₁₄H₁₇ClF₃N₃O
  • Key Differences : Replaces the acetate group with a methylamide-carboxylic acid chain.
  • This compound’s molecular weight (335.75) is slightly higher, suggesting altered pharmacokinetic properties .

(4-Benzylpiperazino)(1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl)methanone (CAS: 303998-78-9)

  • Molecular Formula : C₂₃H₂₆ClF₃N₄O
  • Key Differences: Incorporates a benzylpiperazino-methanone group instead of acetate.
  • Implications: The bulky benzylpiperazino group increases steric hindrance, likely reducing membrane permeability but improving target specificity. Its higher molecular weight (466.93) further distinguishes it from the simpler acetate derivative .

Agrochemical Analogues

Fluopyram (CAS: 658066-35-4)

  • Structure : N-(2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide.
  • Key Differences : Replaces the piperidinyl acetate with a benzamide-ethyl chain.
  • Applications : A broad-spectrum fungicide with ISO approval. The benzamide group enhances stability and systemic activity in plants, whereas the acetate in the target compound may confer different metabolic pathways .

Haloxyfopetoxyethyl (CAS: 87237-48-7)

  • Structure: Propanoic acid ester linked to the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group.
  • Key Differences: The ester group and phenoxy substitution contrast with the piperidinyl acetate.
  • Regulatory Status: Banned due to carcinogenicity in animal studies. This highlights how minor structural changes (e.g., ester vs. acetate) drastically alter toxicity profiles .

Pharmaceutical Analogues

Tovorafenib (OJEMDA)

  • Structure : Contains a 5-chloro-4-(trifluoromethyl)-2-pyridinyl group fused to a thiazole-carboxamide scaffold.
  • Key Differences : The pyridine ring is part of a larger kinase-inhibiting framework.
  • Applications: Used in pediatric glioblastoma treatment.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Regulatory Notes Reference
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate C₁₃H₁₄ClF₃N₂O₂ 322.72 Piperidinyl acetate Research chemical
Fluopyram C₁₆H₁₁ClF₆N₂O 396.71 Benzamide-ethyl chain Fungicide (ISO-approved)
Haloxyfopetoxyethyl C₁₅H₁₃ClF₃NO₄ 383.71 Propanoic acid ester Banned pesticide (carcinogenic)
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide C₁₄H₁₇ClF₃N₃O 335.75 Methylamide-carboxylic acid Undisclosed (research use)

Key Findings and Implications

Structural Flexibility : The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group is a versatile scaffold. Substitutions on the piperidine ring (e.g., acetate, amide, or benzyl groups) modulate bioactivity and toxicity .

Toxicity vs. Efficacy : Haloxyfopetoxyethyl’s ban underscores the importance of substituent choice in safety profiles, while Fluopyram’s approval demonstrates that similar cores can be optimized for low-risk agrochemical use .

Pharmaceutical Potential: Tovorafenib’s success suggests that derivatives of the target compound could be engineered for kinase inhibition, pending structural modifications .

Biological Activity

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate, also known by its CAS number 551931-40-9, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H22ClF3N4O
  • Molecular Weight : 390.83 g/mol
  • Structure : The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, linked to a piperidine moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its potency as a pharmacological agent.

Biological Activity

  • Antidepressant Effects :
    • Studies have indicated that compounds containing trifluoromethyl groups can enhance serotonin uptake inhibition, thereby exhibiting antidepressant properties. This is particularly relevant in the context of selective serotonin reuptake inhibitors (SSRIs) .
  • Anticancer Potential :
    • The compound has shown promise in preliminary studies targeting specific cancer cell lines. Its ability to penetrate hypoxic tumor environments suggests potential applications in oncology .
  • Neuropharmacological Effects :
    • The piperidine component is known for its neuroactive properties, which may modulate neurotransmitter systems involved in mood regulation and cognition .

In Vitro Studies

  • A study demonstrated that derivatives of this compound exhibited significant inhibition of specific enzymes involved in neurotransmitter metabolism, indicating potential for treating disorders like depression and anxiety .

Case Studies

  • Case Study 1 : In a clinical trial involving patients with major depressive disorder, administration of a related compound resulted in improved mood scores compared to placebo controls. The mechanism was hypothesized to involve enhanced serotonergic activity .
  • Case Study 2 : Research on the anticancer properties revealed that the compound inhibited growth in several cancer cell lines, including breast and lung cancers. IC50 values were determined to be in the low micromolar range, suggesting potent activity .

Comparative Analysis of Similar Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
Compound A551931-40-9390.83 g/molAntidepressant, Anticancer
Compound B306976-40-9280.68 g/molAntidepressant
Compound C1057282-45-7250.12 g/molNeuroactive

Q & A

Q. What are the recommended synthetic routes for 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate, and how can reaction conditions be optimized?

Methodological Answer:

  • Multi-step synthesis : Begin with functionalizing the pyridine core via nucleophilic substitution or cross-coupling reactions to introduce the trifluoromethyl and chloro groups. The piperidine moiety can be attached through alkylation or reductive amination. Acetylation of the piperidine nitrogen is typically achieved using acetic anhydride or acetyl chloride under inert conditions.
  • Optimization : Use Design of Experiments (DoE) to vary parameters (e.g., temperature, solvent polarity, catalyst loading). Monitor reaction progress via TLC or HPLC. For example, highlights multi-step synthesis with yields improved by optimizing reagent stoichiometry and stepwise purification .

Q. How can spectroscopic and chromatographic methods be applied to characterize this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and purity. For example, used X-ray crystallography to resolve stereochemistry in piperidine derivatives, which can complement NMR data .
    • MS : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
  • Chromatography :
    • HPLC : Use reverse-phase HPLC with UV detection (e.g., 254 nm) for purity assessment. describes buffer systems (ammonium acetate, pH 6.5) suitable for polar compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound in neurological or inflammatory disease models?

Methodological Answer:

  • Functional group variation : Synthesize analogs with modifications to the pyridine (e.g., replacing Cl with F), piperidine (e.g., substituting acetate with other esters), or trifluoromethyl groups.
  • Biological assays : Test analogs in vitro (e.g., enzyme inhibition assays for kinases) and in vivo (e.g., rodent inflammation models). suggests similar pyridine derivatives are used as building blocks in neurological drug discovery .
  • Data analysis : Apply multivariate regression to correlate structural features with activity, as seen in ’s medicinal chemistry framework .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-analysis : Systematically compare datasets, focusing on variables like assay conditions (e.g., cell line differences, concentration ranges).
  • Dose-response validation : Replicate conflicting studies with standardized protocols. emphasizes critical analysis of prior work to identify methodological gaps .
  • Theoretical alignment : Link discrepancies to differences in conceptual frameworks (e.g., receptor binding vs. metabolic stability), as noted in .

Q. What computational approaches predict the compound’s binding interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Validate with molecular dynamics simulations to assess binding stability.
  • QSAR modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors. highlights the integration of theoretical frameworks to guide computational design .

Q. What are the challenges in achieving enantioselective synthesis of this compound?

Methodological Answer:

  • Chiral resolution : Employ chiral HPLC or enzymatic resolution to separate enantiomers.
  • Asymmetric catalysis : Test chiral catalysts (e.g., BINAP-metal complexes) during key steps like piperidine ring formation. ’s synthesis of AZD8931 involved stereochemical control via chiral intermediates .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

  • Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring. Adjust storage conditions (e.g., -20°C under argon) based on results.
  • Buffering systems : Use phosphate or acetate buffers (pH 4–7) to minimize hydrolysis of the acetate group, as suggested in ’s assay protocols .

Q. What interdisciplinary applications exist beyond medicinal chemistry?

Methodological Answer:

  • Material science : Explore its use in liquid crystals or polymers by analyzing thermal stability (TGA/DSC) and electronic properties (UV-Vis, cyclic voltammetry). and note structural features (e.g., trifluoromethyl groups) relevant to material design .
  • Chemical biology : Develop fluorescent probes by conjugating the compound to dyes (e.g., FITC) for cellular imaging, as seen in ’s biological studies .

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